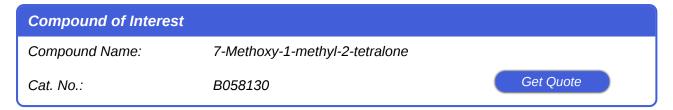


Spectroscopic Profile of 7-Methoxy-1-tetralone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-Methoxy-1-tetralone, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Data Presentation

The following tables summarize the quantitative spectroscopic data for 7-Methoxy-1-tetralone.

Table 1: ¹H NMR Spectroscopic Data for 7-Methoxy-1-tetralone



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.98	d	1H	Ar-H
6.85	dd	1H	Ar-H
6.70	d	1H	Ar-H
3.85	S	3H	-OCH₃
2.92	t	2H	-CH ₂ -
2.63	t	2H	-CH ₂ -
2.12	m	2H	-CH ₂ -

Solvent: CDCl₃. d: doublet, dd: doublet of doublets, s: singlet, t: triplet, m: multiplet.

Table 2: ¹³C NMR Spectroscopic Data for 7-Methoxy-1-tetralone

Chemical Shift (δ) ppm	Assignment
197.0	C=O
164.8	Ar-C
147.0	Ar-C
130.0	Ar-CH
125.0	Ar-C
113.8	Ar-CH
112.5	Ar-CH
55.5	-OCH₃
39.2	-CH ₂ -
29.8	-CH ₂ -
23.2	-CH₂-



Solvent: CDCl3.

Table 3: IR Spectroscopic Data for 7-Methoxy-1-tetralone

Wavenumber (cm ⁻¹)	Intensity	Assignment
2940	Medium	C-H stretch (aliphatic)
1680	Strong	C=O stretch (conjugated ketone)
1605	Strong	C=C stretch (aromatic)
1490	Medium	C=C stretch (aromatic)
1250	Strong	C-O stretch (aryl ether)
1030	Medium	C-O stretch (aryl ether)

Table 4: Mass Spectrometry Data for 7-Methoxy-1-tetralone

m/z	Relative Intensity (%)	Assignment
176	100	[M] ⁺ (Molecular Ion)
148	60	[M - CO] ⁺
133	85	[M - CO - CH ₃] ⁺
105	40	[C7H5O] ⁺
77	30	[C ₆ H ₅] ⁺

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy



Sample Preparation: A solution of 7-Methoxy-1-tetralone (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

- Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).
- Pulse Program: zg30
- · Acquisition Parameters:
 - Spectral Width: 16 ppm
 - Acquisition Time: 4.096 s
 - Relaxation Delay: 1.0 s
 - Number of Scans: 16
- Processing: The free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz. The spectrum is phased and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy:

- Instrument: Bruker Avance 100 MHz spectrometer (or equivalent).
- Pulse Program: zgpg30 (proton decoupled)
- Acquisition Parameters:
 - Spectral Width: 240 ppm
 - Acquisition Time: 1.087 s
 - Relaxation Delay: 2.0 s
 - Number of Scans: 1024



 Processing: The FID is Fourier transformed with a line broadening of 1.0 Hz. The spectrum is phased and baseline corrected. Chemical shifts are referenced to the solvent signal of CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of solid 7-Methoxy-1-tetralone is finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

- Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a deuterated triglycine sulfate (DTGS) detector.
- Measurement Mode: Transmission.
- Acquisition Parameters:
 - Spectral Range: 4000-400 cm⁻¹
 - Resolution: 4 cm⁻¹
 - Number of Scans: 16
- Processing: A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: A dilute solution of 7-Methoxy-1-tetralone in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation prior to analysis.

Data Acquisition:

Instrument: Agilent 7890B GC coupled to a 5977A MSD (or equivalent).



- Ionization Mode: Electron Ionization (EI).
- Acquisition Parameters:

Electron Energy: 70 eV

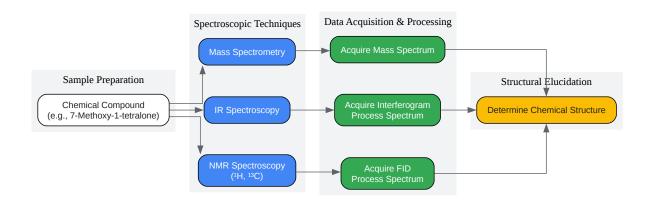
Ion Source Temperature: 230 °C

Mass Range: m/z 40-550

 Processing: The acquired mass spectrum is processed to identify the molecular ion and major fragment ions.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis of a chemical compound.







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